Perfluorohexanoyl chloride
Overview
Description
Perfluorohexanoyl chloride is an organic compound with the chemical formula C6ClF11O. It is a colorless liquid with a density of 1.7 g/mL. This compound is known for its high surface tension and hydrophobic properties. It is insoluble in water but soluble in organic solvents such as ethers, alcohols, and ketones .
Mechanism of Action
Target of Action
Perfluorohexanoyl chloride is a type of perfluoroalkyl substance (PFAS), a group of man-made chemicals that have been in use since the 1940s It’s known that these compounds can interact with various biological systems, potentially affecting cellular function .
Mode of Action
Like other pfas, it’s known to be extremely stable and resistant to degradation due to the strength of the carbon-fluorine bonds . This stability allows them to persist in the environment and bioaccumulate in organisms, potentially leading to various health effects .
Biochemical Pathways
Pfas have been shown to affect various biological processes, including thyroid hormone regulation and calcium homeostasis
Pharmacokinetics
Due to its chemical stability and resistance to degradation, it’s likely to persist in the body for a long time after exposure . This persistence can lead to bioaccumulation and potential health effects .
Result of Action
Exposure to pfas has been linked to a variety of health effects, including developmental, immune, metabolic, and endocrine effects
Action Environment
This compound, like other PFAS, is highly resistant to environmental degradation. This resistance, combined with its widespread use, has led to its ubiquitous presence in the environment . Environmental factors such as temperature, pH, and presence of other chemicals can potentially influence its action, efficacy, and stability .
Preparation Methods
Perfluorohexanoyl chloride is typically synthesized from perfluorohexanoic acid. The most common method involves reacting perfluorohexanoic acid with thionyl chloride or phosphorus pentachloride . The reaction conditions usually require a controlled environment to ensure safety and efficiency. Industrial production methods follow similar synthetic routes but on a larger scale, often involving specialized equipment to handle the corrosive nature of the reagents and the product.
Chemical Reactions Analysis
Perfluorohexanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form perfluorohexanoyl derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form perfluorohexanoic acid and hydrochloric acid.
Reduction: It can be reduced to perfluorohexanol under specific conditions. Common reagents used in these reactions include water, alcohols, and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Perfluorohexanoyl chloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of fluorinated organic compounds.
Biology: It is employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: It is used in the development of pharmaceuticals, particularly in drug delivery systems.
Comparison with Similar Compounds
Perfluorohexanoyl chloride is unique due to its high fluorine content and the resulting properties. Similar compounds include:
Perfluorooctanoyl chloride: Similar in structure but with a longer carbon chain, leading to different physical properties.
Perfluorobutanoyl chloride: Has a shorter carbon chain, resulting in lower molecular weight and different reactivity.
Perfluoropropionyl chloride: Even shorter carbon chain, used in different applications due to its distinct properties.
These comparisons highlight the uniqueness of this compound in terms of its balance between molecular size and fluorine content, making it suitable for specific applications where other compounds may not be as effective.
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,6-undecafluorohexanoyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6ClF11O/c7-1(19)2(8,9)3(10,11)4(12,13)5(14,15)6(16,17)18 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUPWBYQOIFVEGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6ClF11O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20895430 | |
Record name | Undecafluorohexanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20895430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
335-53-5 | |
Record name | Undecafluorohexanoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20895430 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Perfluorohexanoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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